![molecular formula C13H13ClN2O2 B14608657 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride CAS No. 60872-22-2](/img/structure/B14608657.png)
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenyl group, an isopropyl ether, and a carbonyl chloride functional group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopropyl alcohol in the presence of a base to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.
Oxidation and Reduction: The phenyl group can be oxidized to form phenolic derivatives, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, isopropyl alcohol, and various nucleophiles such as amines and water. Major products formed from these reactions include amides, phenolic derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects. The phenyl and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be compared with other similar compounds such as:
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Methiopropamine: A compound structurally related to methamphetamine, containing a thiophene group with an alkyl amine substituent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
60872-22-2 |
|---|---|
Fórmula molecular |
C13H13ClN2O2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
1-phenyl-5-propan-2-yloxypyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)18-12-8-11(13(14)17)15-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
KGAQYOUPPCUWLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)

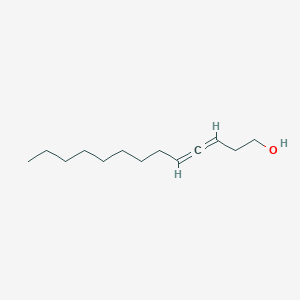
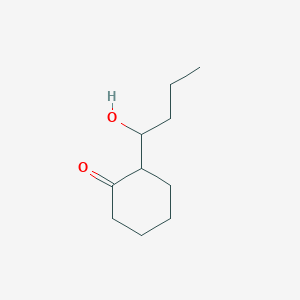
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
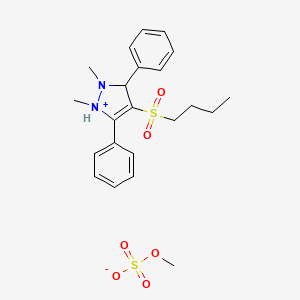
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
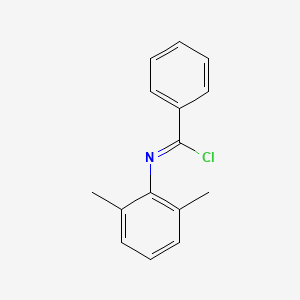

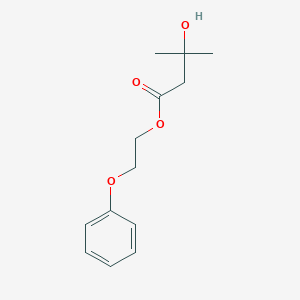
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
